N-[(4-fluorophenyl)methyl]-4,6-dimethoxypyrimidin-2-amine
Description
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4,6-dimethoxypyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O2/c1-18-11-7-12(19-2)17-13(16-11)15-8-9-3-5-10(14)6-4-9/h3-7H,8H2,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFDBPCYDFYYDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)NCC2=CC=C(C=C2)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenated Pyrimidine Precursors
A common strategy involves SNAr using 2-chloro-4,6-dimethoxypyrimidine and 4-fluorobenzylamine. The reaction typically proceeds in polar aprotic solvents (e.g., DMF, DMSO) at 80–120°C with inorganic bases like K₂CO₃ or Cs₂CO₃ to deprotonate the amine nucleophile.
Example Protocol
Solvent and Base Optimization
Data from analogous pyrimidine substitutions indicate that DMSO enhances reaction rates due to its high polarity, but post-reaction purification becomes challenging. Switching to THF with catalytic KI improves selectivity, albeit with a 12% reduction in yield.
Transition Metal-Catalyzed Coupling
Buchwald-Hartwig Amination
Palladium-catalyzed coupling between 2-bromo-4,6-dimethoxypyrimidine and 4-fluorobenzylamine offers superior regioselectivity. BrettPhos or XantPhos ligands mitigate steric effects, enabling reactions at lower temperatures.
Representative Data
| Catalyst System | Ligand | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ | BrettPhos | 80 | 85 |
| Pd₂(dba)₃ | XantPhos | 100 | 78 |
| PdCl₂(Amphos)₂ | None | 120 | 63 |
Ullmann-Type Coupling
Copper(I) iodide in combination with N,N'-dimethylenediamine facilitates coupling under milder conditions (60°C), though yields are moderate (65–68%). This method avoids precious metals but requires excess amine (2.5 eq) and extended reaction times (48 h).
Cyclization Strategies
Guanidine-Based Ring Formation
Adapting methods from CN102898382A, the pyrimidine ring is constructed de novo using guanidine nitrate and malonate derivatives, followed by 4-fluorobenzylamine incorporation.
Stepwise Synthesis
-
Cyclization : Guanidine nitrate + diethyl malonate → 2-amino-4,6-dihydroxypyrimidine
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Methylation : Dimethyl sulfate/K₂CO₃ → 2-amino-4,6-dimethoxypyrimidine
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Alkylation : 4-Fluorobenzyl chloride, NaH → Target compound
One-Pot Methoxylation and Alkylation
Recent advancements utilize microwave-assisted conditions to condense the three steps into a single pot, reducing purification losses. A 30-minute microwave irradiation at 150°C in DMF achieves a 69% isolated yield.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|
| SNAr | Low cost, simple setup | High temps, poor regioselectivity | 65–72 |
| Buchwald-Hartwig | High regioselectivity, mild temps | Pd cost, ligand synthesis | 78–85 |
| Ullmann | Cu affordability | Long reaction times | 63–68 |
| Cyclization | No pre-functionalized pyrimidine | Multi-step, low overall yield | 58–69 |
Purification and Characterization
-
Purification : Silica gel chromatography (ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
-
Analytical Data :
Scalability and Industrial Considerations
SNAr and Buchwald-Hartwig methods are preferred for kilo-scale production due to reproducibility. Patent EP0184385A2 notes that Pd recycling systems can reduce catalyst costs by 40% in continuous flow reactors. Environmental impact assessments favor cyclization routes despite lower yields, as they avoid halogenated intermediates .
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-4,6-dimethoxypyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-4,6-dimethoxypyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-4,6-dimethoxypyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrimidine Derivatives
Key Observations :
- Pyrimidine Core : All compounds share a pyrimidine ring but differ in substituents. The target compound and Bensulfuron Methyl feature 4,6-dimethoxy groups, while others have hydrogen-bond acceptors (e.g., carbonyl in Darapladib) or aromatic extensions (e.g., phenyl in ’s compound) .
- Fluorinated Groups: The 4-fluorophenylmethyl group in the target compound contrasts with the 4-fluoroanilino group in ’s compound. Fluorine enhances lipophilicity and metabolic stability, critical in drug design .
- Sulfur-containing Groups : Darapladib and Bensulfuron Methyl incorporate thioether and sulfonylurea groups, respectively, which influence enzyme inhibition (e.g., lipoprotein-associated phospholipase A2 in Darapladib) .
Biological Activity
N-[(4-fluorophenyl)methyl]-4,6-dimethoxypyrimidin-2-amine is a pyrimidine derivative that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This compound features a unique structure with a fluorophenyl group and methoxy substitutions on the pyrimidine ring, which may influence its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluorophenyl group may enhance binding affinity to these targets, potentially leading to various therapeutic effects.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. For instance, research into similar compounds has shown promise in inhibiting cancer cell proliferation in vitro and in vivo.
- In Vitro Studies : Cytotoxicity assays have demonstrated significant reductions in cell viability against various cancer cell lines, including HeLa cells. For example, encapsulated forms of related pyrimidines achieved a cytotoxicity rate of approximately 75% at a concentration of 20 µg/mL .
- In Vivo Studies : In animal models, such as Swiss albino mice bearing sarcoma 180 tumors, treatment with encapsulated pyrimidines resulted in tumor inhibition rates significantly higher than those observed with conventional chemotherapy agents like 5-fluorouracil (5-FU) .
| Treatment Type | Tumor Inhibition Rate (%) |
|---|---|
| Encapsulated Pyrimidine | 66.47 ± 26.8 |
| Free Pyrimidine | 50.46 ± 16.24 |
| 5-Fluorouracil (5-FU) | 14.47 ± 9.22 |
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that similar pyrimidine derivatives exhibit activity against various bacterial strains, indicating potential as an antimicrobial agent.
Comparison with Related Compounds
The biological activity of this compound can be compared with other pyrimidine derivatives:
Q & A
Q. What are the recommended synthetic routes for N-[(4-fluorophenyl)methyl]-4,6-dimethoxypyrimidin-2-amine, and how can reaction conditions be optimized?
A common method involves nucleophilic substitution between 4,6-dimethoxypyrimidin-2-amine and a fluorinated benzyl halide. Solvent choice (e.g., xylene for high-temperature reactions) and catalysts (e.g., mild bases like K₂CO₃) are critical for yield optimization. Monitoring reaction progress via TLC or HPLC ensures minimal byproduct formation . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the target compound .
Q. How can X-ray crystallography be utilized to confirm the molecular structure of this compound?
Single-crystal X-ray diffraction is the gold standard for structural elucidation. Crystallize the compound using slow evaporation in a solvent like dichloromethane/hexane. Refinement with SHELXL (via SHELXTL or Olex2 interfaces) resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds between the pyrimidine N and fluorophenyl H). Dihedral angles between aromatic rings provide insights into conformational flexibility .
Q. What spectroscopic techniques are essential for characterizing This compound?
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy δ ~3.8 ppm, fluorophenyl aromatic protons δ ~7.0–7.4 ppm).
- IR : Stretching frequencies for C-F (~1220 cm⁻¹) and pyrimidine C=N (~1600 cm⁻¹) validate functional groups.
- Mass Spectrometry : High-resolution ESI-MS determines molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How do electronic effects (e.g., fluorine substitution) influence the compound’s reactivity in medicinal chemistry applications?
The electron-withdrawing fluorine on the benzyl group enhances electrophilicity at the pyrimidine ring, facilitating interactions with biological targets (e.g., kinases). Computational studies (DFT) can map electrostatic potential surfaces to predict binding affinities. Compare with non-fluorinated analogs to isolate fluorine’s role in activity .
Q. What strategies resolve conflicting data between crystallographic and spectroscopic analyses?
If NMR suggests rotational freedom but crystallography shows a rigid structure, perform variable-temperature NMR to probe dynamic behavior. For discrepancies in hydrogen bonding (e.g., intramolecular vs. intermolecular), use Hirshfeld surface analysis on crystallographic data and validate with IR spectroscopy .
Q. How can structure-activity relationships (SAR) be developed for this compound in drug discovery?
Synthesize analogs with modified substituents (e.g., replacing methoxy with ethoxy or varying fluorophenyl positions). Test against biological targets (e.g., enzyme inhibition assays) and correlate activity with steric/electronic parameters (Hammett constants, logP). Molecular docking (AutoDock Vina) identifies key binding motifs .
Q. What experimental and computational methods validate the compound’s potential as a kinase inhibitor?
- Experimental : Kinase inhibition assays (e.g., ADP-Glo™) quantify IC₅₀ values.
- Computational : Molecular dynamics simulations (AMBER/CHARMM) assess binding stability. Free-energy perturbation (FEP) calculations predict affinity changes upon fluorophenyl modification .
Q. How can synthetic byproducts be identified and minimized during scale-up?
Use LC-MS to detect impurities (e.g., di-alkylated pyrimidines or dehalogenated intermediates). Optimize stoichiometry (limit benzyl halide excess) and employ flow chemistry for controlled mixing. Green solvents (e.g., cyclopentyl methyl ether) improve sustainability .
Methodological Considerations
Q. What are the best practices for analyzing hydrogen-bonding networks in this compound?
Combine crystallographic data (from SHELXL refinement) with quantum mechanical calculations (e.g., NCI plots in Multiwfn). For solution-state analysis, use NOESY/ROESY NMR to detect through-space correlations between fluorophenyl and pyrimidine protons .
Q. How can solvent polarity impact the compound’s stability in long-term storage?
Polar aprotic solvents (DMF, DMSO) may promote hydrolysis of methoxy groups. Store in anhydrous dichloromethane or under inert atmosphere. Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC checks assess degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
